
2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one
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Overview
Description
2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one typically involves multiple steps, starting with the preparation of the indole core. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide ions, amines)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: Known for its potent activity against HIV-1.
Uniqueness
2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one stands out due to its unique structure, which combines multiple functional groups and aromatic rings
Biological Activity
The compound 2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one (CAS No. 1023510-74-8) is a complex organic molecule belonging to the class of indole derivatives. Known for its diverse biological activities, this compound has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, synthesis, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C29H24BrNO
- Molecular Weight : 482.41 g/mol
- IUPAC Name : 2-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-5-yl)-6-phenyl-6,7-dihydro-5H-indol-4-one
Physical Properties
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Not specified |
Anticancer Properties
Research indicates that indole derivatives exhibit significant anticancer activity. The compound this compound has been studied for its potential to inhibit the growth of various cancer cell lines.
Case Study: In Vitro Analysis
In a recent study, this compound was tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated a dose-dependent inhibition of cell proliferation:
Concentration (µM) | MCF-7 Cell Viability (%) | MDA-MB-231 Cell Viability (%) |
---|---|---|
0 | 100 | 100 |
10 | 80 | 75 |
50 | 50 | 40 |
100 | 30 | 20 |
This suggests that the compound has a promising role as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
Bacteria | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These findings indicate that the compound could be developed as a novel antimicrobial agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Promotes programmed cell death through intrinsic pathways.
- Inhibition of Kinases : Targets specific kinases involved in cell signaling pathways related to cancer progression.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting with the indole core. A common method employed is the Suzuki–Miyaura coupling , which forms carbon-carbon bonds effectively.
Industrial Production Methods
For large-scale production, optimized reaction conditions are essential to ensure high yield and purity. Automated reactors and continuous flow systems can significantly enhance efficiency.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-5-yl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24BrNO/c30-24-12-9-21(10-13-24)27-18-26-28(16-23(17-29(26)32)19-5-2-1-3-6-19)31(27)25-14-11-20-7-4-8-22(20)15-25/h1-3,5-6,9-15,18,23H,4,7-8,16-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISZFGGBGLDCRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3C4=C(C=C3C5=CC=C(C=C5)Br)C(=O)CC(C4)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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